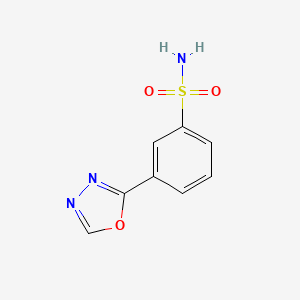

3-(1,3,4-Oxadiazol-2-yl)benzène-1-sulfonamide

Vue d'ensemble

Description

“3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide” is a chemical compound with the CAS Number: 1099660-87-3 . It has a molecular weight of 225.23 . The compound is a powder at room temperature .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O3S/c9-15(12,13)7-3-1-2-6(4-7)8-11-10-5-14-8/h1-5H, (H2,9,12,13) . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.Chemical Reactions Analysis

The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 225.23 .Applications De Recherche Scientifique

Activité antimicrobienne

Ce composé a été étudié pour son potentiel dans la lutte contre les infections microbiennes. Il présente des propriétés antimicrobiennes contre une variété de pathogènes, notamment les bactéries à Gram positif et à Gram négatif, ainsi que les champignons. Par exemple, des dérivés de ce composé ont montré une efficacité contre Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger et Aspergillus clavatus .

Propriétés anticancéreuses

Le noyau oxadiazole, qui fait partie de la structure du composé, est associé à des propriétés anticancéreuses. Des recherches ont indiqué que certains dérivés peuvent agir comme des agents anticancéreux potentiels, justifiant des recherches plus approfondies sur leur efficacité contre diverses lignées de cellules cancéreuses .

Applications antifongiques

En plus de ses propriétés antibactériennes, ce composé a montré une activité antifongique prometteuse. Cela en fait un candidat pour le développement de nouveaux médicaments antifongiques qui pourraient être utilisés pour traiter les infections fongiques chez l'homme ou pour protéger les cultures contre les agents pathogènes fongiques en agriculture .

Effets analgésiques et anti-inflammatoires

Des composés contenant le groupement 1,3,4-oxadiazole, tels que le 3-(1,3,4-Oxadiazol-2-yl)benzène-1-sulfonamide, se sont avérés présenter des effets analgésiques et anti-inflammatoires. Cela suggère des applications potentielles dans le développement de médicaments contre la douleur et anti-inflammatoires .

Utilisations agricoles

L'activité biologique de ce composé s'étend à l'agriculture, où il peut être utilisé comme agent de protection des plantes. Ses propriétés herbicides, insecticides et fongicides peuvent contribuer au développement d'agrochimiques plus sûrs et plus efficaces .

Mécanisme D'action

Target of Action

The primary targets of the compound 3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide are various enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication and repair, gene expression, and cell proliferation .

Mode of Action

3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide interacts with its targets by inhibiting their activities . For instance, it inhibits the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis . By inhibiting this enzyme, the compound can disrupt DNA replication and cell division, leading to cell death .

Biochemical Pathways

The compound 3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide affects several biochemical pathways. It inhibits the activity of telomerase, an enzyme that extends the ends of chromosomes, thereby preventing cell aging and death . It also acts on the NF-kB signaling pathway, which plays a key role in regulating immune responses, inflammation, and cell survival . By inhibiting this pathway, the compound can suppress inflammation and promote cell death .

Result of Action

The molecular and cellular effects of 3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide’s action include the inhibition of cell proliferation and the induction of cell death . By inhibiting key enzymes and signaling pathways, the compound disrupts critical cellular processes, leading to the death of cancer cells .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Orientations Futures

The 1,3,4-oxadiazole scaffold possesses a wide variety of biological activities, particularly for cancer treatment . In the development of novel 1,3,4-oxadiazole-based drugs, structural modifications are important to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins .

Analyse Biochimique

Biochemical Properties

3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of 3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it has been shown to inhibit the proliferation of certain cancer cells by interfering with specific signaling pathways that are crucial for cell growth and survival .

Molecular Mechanism

At the molecular level, 3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to interact with multiple targets makes it a versatile molecule in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of 3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s safety is compromised .

Metabolic Pathways

3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions can lead to alterations in the overall metabolic state of the cell, highlighting the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of 3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its biochemical effects, depending on the cellular context .

Propriétés

IUPAC Name |

3-(1,3,4-oxadiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3S/c9-15(12,13)7-3-1-2-6(4-7)8-11-10-5-14-8/h1-5H,(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMNRAIEPUYSAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

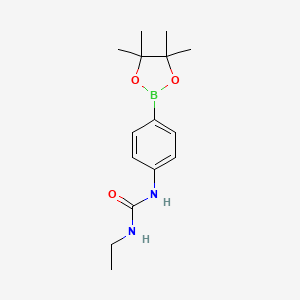

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

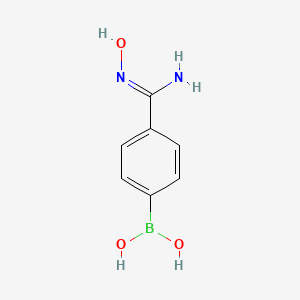

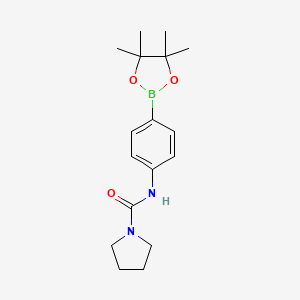

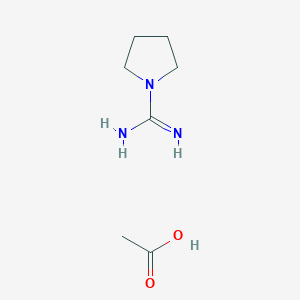

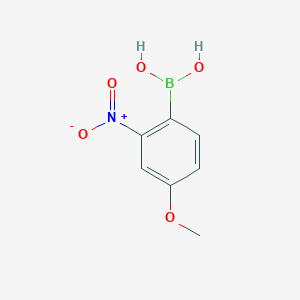

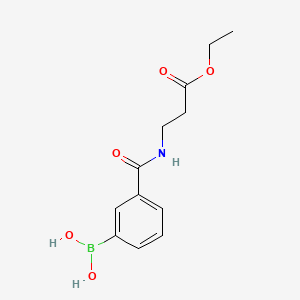

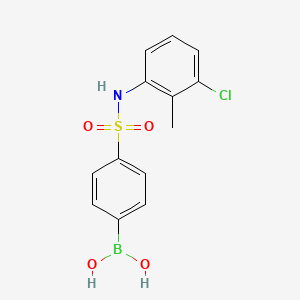

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B1418415.png)